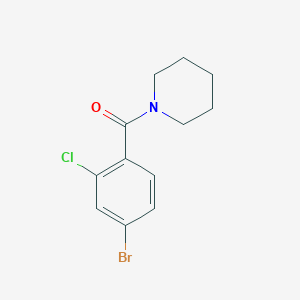

(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-2-chlorophenyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYAAUGIZMSWNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675360 |

Source

|

| Record name | (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-58-5 |

Source

|

| Record name | (4-Bromo-2-chlorophenyl)-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone

CAS Number: 1187385-58-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone, a compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected analytical characterization. Furthermore, it explores the potential biological significance of this compound class, offering insights for researchers in drug discovery and development.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic ketone containing a piperidine moiety. The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic applications.[1] The presence of halogen substituents (bromo and chloro) on the phenyl ring offers opportunities for further synthetic modifications, such as cross-coupling reactions, enhancing the potential for creating diverse chemical libraries for drug screening.[1]

Molecular Structure:

This guide will provide a robust foundation for the synthesis, characterization, and potential application of this compound.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not widely available in the public domain, its properties can be predicted based on its chemical structure and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Remarks |

| Molecular Formula | C₁₂H₁₃BrClNO | Derived from chemical structure. |

| Molecular Weight | 302.60 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar organic compounds. |

| Melting Point | 80 - 100 °C | Estimated based on similar substituted benzoylpiperidines. |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Insoluble in water. | Expected for a nonpolar organic molecule. |

| Boiling Point | > 300 °C | Estimated; likely to decompose at higher temperatures. |

Spectroscopic Characterization (Predicted):

The identity and purity of this compound can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the disubstituted phenyl ring and the aliphatic protons of the piperidine ring. Aromatic protons will likely appear in the range of δ 7.2-7.8 ppm. The piperidine protons will show complex multiplets in the δ 1.5-3.8 ppm region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon (around δ 168-172 ppm), aromatic carbons (δ 125-140 ppm), and aliphatic carbons of the piperidine ring (δ 24-48 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1630-1660 cm⁻¹. C-N stretching and aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic patterns for bromine and chlorine atoms. Fragmentation patterns would likely involve the loss of the piperidine ring or the halogen atoms.

Synthesis of this compound

The most straightforward and common method for the synthesis of this compound is through the amidation of 4-bromo-2-chlorobenzoic acid or its corresponding acyl chloride with piperidine. Amide bond formation is a fundamental reaction in organic synthesis, and various coupling reagents can be employed to facilitate this transformation.[2]

Two primary synthetic routes are proposed:

Route A: Amide coupling of 4-bromo-2-chlorobenzoic acid with piperidine using a coupling agent. Route B: Reaction of 4-bromo-2-chlorobenzoyl chloride with piperidine.

Route B is often preferred for its simplicity and high yield, as acyl chlorides are highly reactive towards amines.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis starting from 4-bromo-2-chlorobenzoic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on well-established procedures for amide synthesis.[3]

Step 1: Synthesis of 4-Bromo-2-chlorobenzoyl chloride

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-chlorobenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Chlorinating Agent: Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After completion, remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 4-bromo-2-chlorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add a solution of the crude 4-bromo-2-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the piperidine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Potential Applications and Biological Relevance

The benzoylpiperidine scaffold is a key pharmacophore in many centrally active agents.[1] Derivatives of benzoylpiperidine have shown significant activity as inhibitors of the glycine transporter type-2 (GlyT-2), which are of interest for the treatment of chronic pain, epilepsy, and other neurological disorders.[4]

Furthermore, substituted piperidine analogs have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and antioxidant properties.[5][6] The specific substitution pattern of this compound, with its halogenated phenyl ring, makes it an interesting candidate for screening in various biological assays, particularly those related to neuroscience and oncology.

The following diagram illustrates the potential relationship between the core structure and its therapeutic implications.

Caption: Relationship between the core structure and potential therapeutic areas.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

The precursors, particularly thionyl chloride and 4-bromo-2-chlorobenzoyl chloride, are corrosive and moisture-sensitive. They should be handled with extreme care.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a comprehensive, albeit partially predictive, overview of its properties, a reliable synthetic strategy, and an outlook on its potential biological relevance. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this and related compounds.

References

-

PubMed. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Available from: [Link]

-

PMC - PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]

-

PMC - PubMed Central. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Wiley Online Library. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]

-

The Royal Society of Chemistry. Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides. Available from: [Link]

-

Advanced Journal of Chemistry, Section A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available from: [Link]

-

Cramochem. This compound. Available from: [Link]

-

PrepChem.com. Synthesis of 4-(4-Bromo-2-fluorobenzoyl)-1-acetylpiperidine. Available from: [Link]

-

ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available from: [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

-

PMC - PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available from: [Link]

-

PMC - PubMed Central. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available from: [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-a.com [ajchem-a.com]

- 6. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to the Physicochemical Characteristics of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone, a halogenated aromatic ketone derivative, represents a class of compounds with significant interest in medicinal chemistry and drug discovery. The unique substitution pattern on the phenyl ring, featuring both a bromo and a chloro group, coupled with the piperidinyl-methanone moiety, suggests potential for diverse biological activities. Halogenated organic compounds are known to exhibit a range of pharmacological effects, and the piperidine scaffold is a common feature in many approved drugs due to its favorable pharmacokinetic properties. A thorough understanding of the physicochemical characteristics of this compound is paramount for its development as a potential therapeutic agent, enabling researchers to design appropriate analytical methodologies, formulate effectively, and predict its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and established principles of medicinal chemistry to offer a robust predictive characterization. Furthermore, it outlines detailed protocols for the analytical techniques essential for its characterization and quality control.

Molecular Structure and Properties

The foundational step in characterizing any chemical entity is to understand its molecular structure and inherent properties.

Chemical Structure:

(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their related compounds is a cornerstone of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, technically-grounded walkthrough for the structure elucidation of this compound. We move beyond a simple recitation of techniques, focusing instead on the strategic integration of mass spectrometry, NMR spectroscopy, and infrared spectroscopy. The causality behind experimental choices is detailed, and each analytical step is designed as a self-validating component of a holistic characterization workflow. This document is intended for researchers, analytical scientists, and quality control professionals who require a robust framework for unambiguous molecular structure determination.

Introduction: The Imperative for Unambiguous Characterization

This compound is a substituted benzophenone derivative. Molecules within this class are pivotal as intermediates in organic synthesis and are explored for various pharmacological activities. The precise arrangement of the bromo and chloro substituents on the phenyl ring, coupled with the piperidinyl-methanone moiety, dictates the molecule's physicochemical properties, reactivity, and biological interactions. Therefore, its unambiguous structural verification is not merely an academic exercise; it is a critical prerequisite for its use in any research or development context.[1]

The Analytical Strategy: An Integrated Spectroscopic Approach

The elucidation process is a logical progression, where each step provides a piece of the structural puzzle. The molecular formula and weight are first established, followed by the identification of functional groups, and culminating in the precise mapping of the atomic framework.

Our strategy employs a tripartite approach:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition and to probe the structure through controlled fragmentation.

-

Infrared (IR) Spectroscopy: To rapidly identify key functional groups and bonding motifs present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide a detailed map of the carbon-hydrogen framework, including atom connectivity and spatial relationships.

This integrated workflow ensures that the data are cross-validated at each stage, providing a robust and trustworthy final assignment.[4]

Sources

A Technical Guide to the Spectral Analysis of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the compound (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone. In the absence of direct experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by spectral data from closely related analogues, to provide a robust and scientifically grounded prediction of its spectral characteristics. This guide is intended to serve as an invaluable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development, offering detailed insights into the structural elucidation of this and similar compounds.

Introduction

This compound is a halogenated benzamide derivative. The presence of the substituted aromatic ring and the piperidine moiety gives rise to a unique spectral fingerprint that can be deciphered using a combination of modern analytical techniques. Understanding the expected spectral features is crucial for its synthesis, characterization, and potential application in drug discovery and development. This guide will systematically predict and rationalize the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared spectroscopic data for the title compound.

Molecular Structure and Substructure Analysis

A thorough understanding of the molecular structure is fundamental to predicting its spectral properties. The molecule can be dissected into three key substructures: the 4-bromo-2-chlorophenyl group, the piperidin-1-yl group, and the linking methanone (amide carbonyl) group. The electronic effects of the bromine and chlorine substituents on the phenyl ring, and the conformational dynamics of the piperidine ring, will significantly influence the resulting spectra.

Predicted ¹H Nuclear Magnetic Resonance (¹H NMR) Spectrum

The ¹H NMR spectrum is anticipated to provide a wealth of information regarding the proton environment in this compound. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen and carbonyl groups, as well as the anisotropic effects of the aromatic ring.

3.1. Aromatic Region (δ 7.0 - 8.0 ppm)

The 4-bromo-2-chlorophenyl ring will exhibit a complex splitting pattern due to the disubstitution. Based on analogous compounds like (4-bromophenyl)(morpholino)methanone and (2-chlorophenyl)(morpholino)methanone, we can predict the following:

-

H-6: This proton, ortho to the chlorine and meta to the bromine, is expected to be a doublet in the range of δ 7.55-7.65 ppm .

-

H-3: This proton, ortho to the bromine and meta to the chlorine, will likely appear as a doublet of doublets around δ 7.30-7.40 ppm .

-

H-5: This proton, ortho to the bromine and meta to the carbonyl group, is predicted to be a doublet in the range of δ 7.25-7.35 ppm .

3.2. Piperidine Region (δ 1.5 - 3.8 ppm)

The piperidine protons will show characteristic signals. Due to the amide bond, rotation around the C-N bond may be restricted, leading to distinct signals for the axial and equatorial protons adjacent to the nitrogen. Drawing comparison from phenyl(piperidin-1-yl)methanone, the following assignments are proposed[1]:

-

α-Protons (adjacent to N): Two broad signals are expected around δ 3.30-3.70 ppm , corresponding to the four protons on the two carbons attached to the nitrogen.

-

β- and γ-Protons: A broad multiplet is anticipated in the region of δ 1.50-1.70 ppm , integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-6 (Aromatic) | 7.55 - 7.65 | d |

| H-3 (Aromatic) | 7.30 - 7.40 | dd |

| H-5 (Aromatic) | 7.25 - 7.35 | d |

| α-Piperidine | 3.30 - 3.70 | br s |

| β,γ-Piperidine | 1.50 - 1.70 | br m |

Predicted ¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

4.1. Carbonyl Carbon

The amide carbonyl carbon is expected to resonate in the downfield region of the spectrum, typically between δ 165-170 ppm , a characteristic chemical shift for benzamides.

4.2. Aromatic Carbons

The six aromatic carbons will have distinct chemical shifts due to the substitution pattern. Based on data for similar substituted benzamides, the following predictions are made:

-

C-1 (ipso-C attached to C=O): δ 135-138 ppm

-

C-2 (ipso-C attached to Cl): δ 130-133 ppm

-

C-4 (ipso-C attached to Br): δ 123-126 ppm

-

C-3, C-5, C-6: These carbons will appear in the range of δ 127-132 ppm .

4.3. Piperidine Carbons

The piperidine carbons are expected at the following approximate chemical shifts, based on phenyl(piperidin-1-yl)methanone[1]:

-

α-Carbons: δ 43-49 ppm

-

β-Carbons: δ 25-27 ppm

-

γ-Carbon: δ 24-26 ppm

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 165 - 170 |

| C-1 (Aromatic) | 135 - 138 |

| C-2 (Aromatic) | 130 - 133 |

| C-4 (Aromatic) | 123 - 126 |

| C-3, C-5, C-6 (Aromatic) | 127 - 132 |

| α-Piperidine | 43 - 49 |

| β-Piperidine | 25 - 27 |

| γ-Piperidine | 24 - 26 |

Predicted Mass Spectrum (MS)

Electron ionization (EI) mass spectrometry is expected to yield a characteristic fragmentation pattern that can be used to confirm the molecular weight and structure of the compound.

-

Molecular Ion (M⁺): The molecular ion peak will be observed, and due to the presence of bromine and chlorine, it will exhibit a characteristic isotopic pattern. The most abundant isotopes are ⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl. This will result in a cluster of peaks for the molecular ion. The calculated monoisotopic mass is approximately 301.99 g/mol .

-

Key Fragmentation Pathways:

-

α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the amide bond, leading to the formation of the 4-bromo-2-chlorobenzoyl cation. This fragment will also show the characteristic isotopic pattern of bromine and chlorine.

-

Loss of Halogens: Subsequent fragmentation may involve the loss of bromine and/or chlorine radicals.

-

Piperidine Fragmentation: The piperidine ring can also undergo fragmentation.

-

Diagram 1: Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Amide I band): A strong absorption band is expected in the region of 1630-1660 cm⁻¹ , characteristic of a tertiary amide carbonyl group conjugated with an aromatic ring.

-

C-N Stretch: A stretching vibration for the C-N bond is expected around 1250-1350 cm⁻¹ .

-

Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be seen just below 3000 cm⁻¹.

-

C-Br and C-Cl Stretch: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Amide I) | 1630 - 1660 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | > 3000 | Medium-Weak |

| Aliphatic C-H | < 3000 | Medium |

Experimental Protocols

7.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Parameters: Employ a proton-decoupled pulse sequence with a spectral width of about 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

7.2. Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-500.

7.3. Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Scan the range from 4000 to 400 cm⁻¹.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive spectral profile has been constructed. This information serves as a valuable baseline for the experimental characterization and structural confirmation of this compound and can guide researchers in their synthetic and analytical endeavors.

References

-

Supporting Information for "A mild and efficient protocol for the synthesis of amides from aldehydes and amines using potassium permanganate supported on manganese dioxide" - The Royal Society of Chemistry. Available at: [Link][1]

Sources

The Benzoylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Benzoylpiperidines for Researchers, Scientists, and Drug Development Professionals.

The phenyl(piperidin-4-yl)methanone, commonly referred to as the benzoylpiperidine fragment, stands as a privileged structure in medicinal chemistry.[1][2][3] Its remarkable versatility is evident from its presence in a wide array of bioactive small molecules, spanning therapeutic areas such as oncology, neuroscience, and infectious diseases.[1][3] The metabolic stability of the benzoylpiperidine fragment, coupled with its consideration as a potential bioisostere of the piperazine ring, renders it a dependable and frequently utilized chemical framework in contemporary drug design.[1][2][3] This guide provides a comprehensive exploration of the diverse biological activities of substituted benzoylpiperidines, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

I. Modulation of Central Nervous System Targets

Substituted benzoylpiperidines have demonstrated significant activity at various targets within the central nervous system (CNS), offering potential therapeutic avenues for a range of neurological and psychiatric disorders.[1][4][5]

A. Dopamine and Serotonin Receptor Ligands

A prominent class of therapeutic agents incorporating the benzoylpiperidine fragment are ligands for serotoninergic and dopaminergic receptors, pivotal in the treatment of neuropsychiatric and neurodegenerative diseases.[1]

One of the most active compounds in a series of 6-aminomethyl-4,5,6,7-tetrahydrobenzo[b]furan-4-ones featured a 4-(p-fluorobenzoyl)piperidine moiety. This compound exhibited significant affinity for 5-HT2A, D1, D2, and D4 receptors.[1] The benzoylpiperidine core is also found in dimeric ligands targeting the 5-HT2A receptor, where the linker length between two benzoylpiperidine units significantly influences antagonist potency.[1]

More recently, a new 3- or 4-benzyloxypiperidine scaffold has been identified for developing D4 receptor antagonists.[4] Within a series of these compounds, a 4-benzyl derivative emerged as a particularly interesting candidate, displaying a favorable D4 receptor affinity and selectivity profile.[6]

Docking studies have revealed key interactions driving the binding of these compounds. For instance, in a series of dual acetylcholinesterase and serotonin transporter (SERT) inhibitors, π-π interactions between the aromatic ring of the N-benzylpiperidine moiety and the Tyr176 residue at the central site of SERT were observed.[7] For D4 receptor antagonists, variations in the distance between pharmacophoric features, achieved by modifying the linker between the piperidine and a terminal aryl group, significantly impact affinity and selectivity.[6]

B. Acetylcholinesterase and Butyrylcholinesterase Inhibition

In the context of Alzheimer's disease, where cognitive decline is linked to cholinergic neuron impairment, acetylcholinesterase (AChE) is a primary therapeutic target.[7][8] Substituted benzoylpiperidines have been explored as AChE inhibitors. In one study, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-AChE activity.[9] A key finding was that introducing a bulky moiety at the para position of the benzamide and an alkyl or phenyl group on the benzamide nitrogen dramatically increased activity.[9] The basicity of the piperidine nitrogen was also found to be crucial for activity.[9]

Interestingly, some benzoylpiperidine derivatives exhibit a dual-target profile, inhibiting both AChE and the serotonin transporter (SERT), which could address both cognitive and neuropsychiatric symptoms of Alzheimer's disease.[7][8] For example, while some compounds showed moderate AChE inhibitory activity with low SERT affinity, others displayed a polypharmacological profile with good and selective activity against butyrylcholinesterase (BuChE) and SERT.[7][8]

C. Glycine Transporter Type-2 (GlyT-2) Inhibition

A series of benzoylpiperidine analogs have been investigated as inhibitors of the glycine transporter type-2 (GlyT-2).[10] Structure-activity relationship studies revealed that even minor structural modifications to the benzoylpiperidine core led to a significant drop in GlyT-2 inhibitory activity.[10] Conversely, the distal aryl ring was more tolerant to modifications, accommodating various substituents at the C-2 or C-3 positions.[10]

II. Analgesic Activity via Opioid and Sigma Receptor Modulation

Dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands have shown promise in producing strong pain relief while mitigating opioid-related side effects.[11] In this area, 30 benzylpiperidine derivatives were designed and evaluated as dual MOR and σ1R ligands.[11] The most promising compound demonstrated high affinity for both receptors and produced potent antinociceptive effects in various pain models.[11] Notably, this compound exhibited fewer MOR-related adverse effects, such as constipation and physical dependence, compared to oxycodone.[11]

III. Enzyme Inhibition Beyond the CNS

The therapeutic potential of substituted benzoylpiperidines extends beyond neurological targets to the modulation of various enzymes.

A. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanogenesis, making it an attractive target for inhibitors. A study reported 23 novel benzoyl and cinnamoyl piperidine/piperazine amides as tyrosinase inhibitors with good drug-like properties and low cytotoxicity.[12] Docking studies suggested that hydrophobic benzyl groups contributed to their high potency, with benzylpiperidines showing a good balance of activity and physicochemical properties.[12]

B. Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a valid strategy for cancer therapy.[2][13] A series of benzoylpiperidine-based reversible MAGL inhibitors have been developed.[13] Enzymatic assays identified compounds with low nanomolar potency, and biological evaluations confirmed their selectivity for MAGL over other components of the endocannabinoid system.[13] These compounds also demonstrated antiproliferative activity in a panel of cancer cell lines.[13]

IV. Modulation of Ion Channels

A. Voltage-Gated Sodium Channels

Some piperidine derivatives have been shown to modulate voltage-dependent sodium channels. For instance, 3-benzyl-3-ethyl-2-piperidinone, an anticonvulsant, was found to decrease sodium currents in cultured rat hippocampal neurons in a voltage- and concentration-dependent manner, in addition to its known effects on GABA-A receptors.[14] This dual mechanism of enhancing inhibition and reducing neuronal excitability may contribute to its anticonvulsant activity.[14]

V. Experimental Protocols

To ensure the robust evaluation of substituted benzoylpiperidines, standardized and validated experimental protocols are essential.

A. Radioligand Binding Assay for Receptor Affinity

This assay is fundamental for determining the affinity of a compound for a specific receptor.[15][16]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand of known affinity for binding to a target receptor preparation (e.g., cell membranes).[15]

Step-by-Step Methodology:

-

Preparation of Receptor Source: Homogenize tissues or cells expressing the target receptor in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [³H]-paroxetine for SERT), and varying concentrations of the unlabeled test compound.[7]

-

Determination of Non-specific Binding: Include wells containing the membrane preparation, radioligand, and a high concentration of a known unlabeled ligand to saturate the specific binding sites.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined from this curve. The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation:

| Compound | Target Receptor | Radioligand | Ki (nM) |

| Compound X | Dopamine D4 | [³H]-Spiperone | 15.2 |

| Compound Y | μ-Opioid Receptor | [³H]-DAMGO | 56.4[11] |

| Compound Z | σ1 Receptor | [³H]-(+)-Pentazocine | 11.0[11] |

Table 1: Example of receptor binding affinity data for substituted benzoylpiperidines.

Workflow Diagram:

Caption: Workflow for a radioligand binding assay.

B. Enzyme Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the activity of a specific enzyme.[13]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the test compound.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate assay buffer.

-

Assay Setup: In a microplate, add the enzyme solution and varying concentrations of the test compound.

-

Pre-incubation (Optional): Pre-incubate the enzyme and inhibitor for a specific time to allow for binding, which is particularly important for irreversible or slow-binding inhibitors.[13]

-

Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

-

Measurement of Activity: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Presentation:

| Compound | Target Enzyme | IC50 (nM) |

| Compound A | Acetylcholinesterase | 0.56[9] |

| Compound B | Monoacylglycerol Lipase | 30[1] |

| Compound C | Tyrosinase | Varies |

Table 2: Example of enzyme inhibition data for substituted benzoylpiperidines.

Workflow Diagram:

Caption: Workflow for an enzyme inhibition assay.

VI. Conclusion

The substituted benzoylpiperidine scaffold is a cornerstone in the development of novel therapeutics, demonstrating a remarkable range of biological activities. Its ability to interact with a multitude of biological targets, from CNS receptors and enzymes to ion channels, underscores its privileged status in medicinal chemistry. A thorough understanding of the structure-activity relationships and the application of robust experimental methodologies are paramount for harnessing the full therapeutic potential of this versatile chemical entity. Future research in this area will undoubtedly continue to uncover new biological activities and refine the design of next-generation drugs based on the benzoylpiperidine core.

VII. References

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. National Institutes of Health (NIH). [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

-

Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. PubMed. [Link]

-

SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. ResearchGate. [Link]

-

Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. National Institutes of Health (NIH). [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. National Institutes of Health (NIH). [Link]

-

Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Institutes of Health (NIH). [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]

-

Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]

-

Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone. PubMed. [Link]

-

Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. National Institutes of Health (NIH). [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

Chemical and Biological Explorations of Novel Opioid Receptor Modulators. Columbia University. [Link]

-

Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. PubMed. [Link]

-

The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

-

Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. PubMed. [Link]

-

Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. MDPI. [Link]

-

Sodium channel inhibitor. Google Patents.

-

Opioid Receptor Modulators with a Cinnamyl Group. PubMed. [Link]

-

Subtype-selective targeting of voltage-gated sodium channels. National Institutes of Health (NIH). [Link]

-

Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors. PubMed. [Link]

-

New opioid receptor modulators and agonists. PubMed. [Link]

-

Development of New Benzenesulfonamides As Potent and Selective Nav1.7 Inhibitors for the Treatment of Pain. PubMed. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. [Link]

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Available Technologies - NCI [techtransfer.cancer.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]

- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arpi.unipi.it [arpi.unipi.it]

- 14. Inhibition of voltage-dependent sodium channels by the anticonvulsant gamma-aminobutyric acid type A receptor modulator, 3-benzyl-3-ethyl-2-piperidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist’s Guide to the Discovery and Synthesis of Novel Piperidine-Containing Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Primacy of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, represents one of the most vital and ubiquitous structural motifs in the landscape of medicinal chemistry and pharmaceutical development. Its derivatives are cornerstones in over twenty classes of pharmaceuticals, ranging from anticancer agents and central nervous system (CNS) drugs to analgesics and antivirals. This prevalence is not coincidental; the piperidine scaffold offers a unique combination of properties. Its saturated, sp³-hybridized framework provides three-dimensional diversity, crucial for effective binding to complex biological targets, a significant advantage over flat, aromatic systems. Furthermore, the basic nitrogen atom acts as a key pharmacophoric feature, often serving as a proton acceptor to interact with anionic sites in enzymes and receptors, while also allowing for modulation of crucial physicochemical properties like solubility and lipophilicity.

Despite its apparent simplicity, the stereocontrolled synthesis of highly substituted piperidines remains a formidable challenge for synthetic chemists. The development of efficient, cost-effective, and stereoselective methods is therefore a critical task that directly impacts the pace of drug discovery. This guide eschews a simple recitation of reactions; instead, it provides a strategic overview grounded in mechanistic understanding and field-proven insights, designed to empower researchers to make informed decisions in their synthetic campaigns.

Part 1: Strategic Blueprint for Piperidine Construction

The successful synthesis of a target piperidine hinges on a robust retrosynthetic analysis. The choice of which bonds to form (the "disconnection") dictates the entire forward synthesis, influencing starting material availability, stereochemical control, and overall efficiency.

Core Retrosynthetic Disconnections

At its heart, piperidine synthesis involves the formation of either a key Carbon-Nitrogen (C-N) bond or a Carbon-Carbon (C-C) bond to close the six-membered ring. The selection of a strategy is governed by the target's substitution pattern and desired stereochemistry.

Caption: Core Retrosynthetic Strategies for the Piperidine Scaffold.

Foundational Synthetic Methodologies: A Mechanistic Perspective

The reduction of a pre-functionalized pyridine ring is a classic and powerful approach. Its primary advantage is the direct conversion of a readily available aromatic precursor into the desired saturated heterocycle.

-

Causality of Experimental Choice: The choice of catalyst is paramount. Platinum group metals (Pt, Pd, Rh) are highly effective but can be intolerant of certain functional groups (e.g., halides, nitro groups) due to their high reactivity. Nickel catalysts are a cost-effective alternative, often used in industrial settings, but typically require higher temperatures and pressures. The reaction is often conducted under acidic conditions to protonate the pyridine nitrogen, which reduces catalyst poisoning by the Lewis basic substrate and product. A significant challenge is achieving chemoselectivity, as many catalysts will also reduce other sensitive moieties in the molecule.

Building the ring from an acyclic precursor containing the nitrogen atom is a highly versatile strategy. The key is to orchestrate an intramolecular reaction between the amine and an electrophilic carbon center.

-

Intramolecular Reductive Amination: This is arguably one of the most reliable and widely used methods in modern drug discovery. The strategy relies on the formation of an imine or iminium ion from an amino-aldehyde or amino-ketone, which is then reduced in situ to the piperidine.

-

Expertise & Trustworthiness: The success of this one-pot reaction lies in the choice of reducing agent. The ideal reagent must selectively reduce the C=N bond of the iminium intermediate without reducing the starting aldehyde. This is a self-validating system; if the aldehyde is consumed before cyclization, the reaction has failed. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance for acidic conditions, which favor iminium ion formation. Alternatives like sodium cyanoborohydride (NaBH₃CN) are also effective but introduce cyanide waste streams.

-

Caption: Workflow for Piperidine Synthesis via Intramolecular Reductive Amination.

Cycloadditions offer remarkable efficiency by forming multiple bonds and stereocenters in a single, often highly controlled, operation.

-

Aza-Diels-Alder Reaction: This [4+2] cycloaddition involves the reaction of an imine (the dienophile) with a 1,3-diene to construct the tetrahydropyridine core, which can then be reduced to the piperidine.

-

Expertise & Trustworthiness: The primary challenge is the typically low reactivity of unactivated imines. The causality behind using a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) is to coordinate to the imine nitrogen. This coordination lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the imine, accelerating the reaction and often controlling the stereochemical outcome. The reaction's validity is confirmed by the formation of the desired cycloadduct, as opposed to decomposition or polymerization of the starting materials.

-

Caption: Mechanism of the Lewis Acid-Catalyzed Aza-Diels-Alder Reaction.

RCM has revolutionized the synthesis of cyclic compounds, including piperidines. This reaction uses a ruthenium or molybdenum catalyst to form a new double bond within a molecule, effectively "stitching" together an acyclic diene precursor into a ring.

-

Expertise & Trustworthiness: The choice of an acyclic N-protected amino-diene as the precursor is critical. The reaction is driven by the entropically favorable release of a small volatile alkene, typically ethylene. The power of modern Grubbs-type catalysts lies in their remarkable functional group tolerance, allowing for the synthesis of complex, highly functionalized unsaturated piperidines that would be inaccessible via other methods. The protocol is self-validating: successful cyclization is readily observed by the consumption of the starting diene and the appearance of the cyclic alkene product, often with the visible bubbling of ethylene from the reaction mixture.

Part 2: Field-Validated Experimental Protocols

The following protocols are presented as robust starting points. As a Senior Application Scientist, I stress that optimization of concentration, temperature, and reaction time is often necessary for novel substrates.

Protocol 1: Synthesis via Intramolecular Reductive Amination

-

Principle: An acyclic δ-amino aldehyde undergoes acid-catalyzed intramolecular cyclization to an iminium ion, which is subsequently reduced in situ by sodium triacetoxyborohydride to yield the target piperidine.

-

Materials and Reagents:

-

Acyclic δ-amino aldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration)

-

Acetic acid (AcOH) (Optional, 0.1-1.0 eq, to facilitate iminium formation)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Methodology:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the δ-amino aldehyde (1.0 eq).

-

Dissolve the starting material in DCM or DCE to the desired concentration (e.g., 0.1 M).

-

If required, add acetic acid (0.1 eq) and stir for 10 minutes at room temperature.

-

In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. Note: The addition may cause slight effervescence.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel.

-

Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis via Aza-Diels-Alder Cycloaddition

-

Principle: A [4+2] cycloaddition between an in situ generated N-acylimine and an activated diene, catalyzed by a Lewis acid, forms a tetrahydropyridine ring system.

-

Materials and Reagents:

-

Aldehyde (1.2 eq)

-

N-Benzyl carbamate (1.0 eq)

-

Danishefsky's diene (1.5 eq)

-

Zinc chloride (ZnCl₂, 1 M solution in diethyl ether) or other suitable Lewis acid (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Step-by-Step Methodology:

-

To a flame-dried flask under N₂, add N-benzyl carbamate (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., 1.1 eq of ZnCl₂ solution) dropwise. Stir for 30 minutes at 0 °C to pre-form the imine.

-

Add Danishefsky's diene (1.5 eq) dropwise to the cold solution.

-

Allow the reaction to warm to room temperature and stir until the imine is consumed (monitor by TLC, typically 12-24 hours).

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the mixture with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Dissolve the crude cycloadduct in a 1:1 mixture of DCM/TFA and stir for 1-2 hours to hydrolyze the enol ether and afford the piperidinone.

-

Remove the solvent in vacuo and purify.

-

-

Purification: Purify the resulting piperidinone by flash column chromatography.

-

Characterization: Confirm structure using ¹H NMR, ¹³C NMR, IR (for C=O stretch), and HRMS.

Protocol 3: Synthesis via Ring-Closing Metathesis (RCM)

-

Principle: An acyclic N-protected α,ω-diene undergoes intramolecular olefin metathesis catalyzed by a Grubbs-type ruthenium catalyst to form an unsaturated piperidine ring (a tetrahydropyridine).

-

Materials and Reagents:

-

N-protected amino-diene (1.0 eq)

-

Grubbs' 2nd Generation Catalyst (0.01-0.05 eq)

-

Dichloromethane (DCM) or Toluene, anhydrous and degassed (0.005-0.01 M)

-

Ethyl vinyl ether (for quenching)

-

-

Step-by-Step Methodology:

-

In a flame-dried Schlenk flask, dissolve the N-protected amino-diene (1.0 eq) in anhydrous, degassed solvent (e.g., DCM) to a high dilution (0.005 M). Causality: High dilution favors intramolecular RCM over intermolecular polymerization.

-

Bubble N₂ or Ar through the solution for 15-20 minutes to remove dissolved oxygen.

-

Add the Grubbs' catalyst (e.g., 2 mol %) to the solution. The solution will typically change color (e.g., to brown or dark green).

-

Heat the reaction to reflux (approx. 40 °C for DCM) and monitor by TLC or GC-MS. The reaction is driven by the release of ethylene gas.

-

Upon completion (usually 2-8 hours), cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 20 minutes.

-

Concentrate the reaction mixture in vacuo.

-

-

Purification: The crude product is loaded directly onto a silica gel column for purification. Ruthenium byproducts can sometimes be challenging to remove but specific scavenging agents are available.

-

Characterization: Confirm the structure via ¹H NMR (observing the new vinyl protons), ¹³C NMR, and HRMS.

Part 3: Data Synthesis and Strategic Comparison

The choice of synthetic route is a multi-parameter decision. Below is a comparative summary to guide this strategic process.

| Synthetic Strategy | Key Precursor | Primary Advantage | Common Challenges | Stereocontrol |

| Pyridine Hydrogenation | Substituted Pyridine | Atom economy, readily available starting materials. | Low functional group tolerance, catalyst poisoning, harsh conditions. | Substrate-controlled; difficult to introduce new stereocenters catalytically. |

| Reductive Amination | Amino-aldehyde/ketone | High reliability, mild conditions, excellent functional group tolerance. | Requires synthesis of the acyclic precursor. | Can be controlled by chiral precursors or chiral reducing agents. |

| Aza-Diels-Alder | Imine + Diene | High convergence, forms multiple bonds and stereocenters in one step. | Limited diene/imine scope, requires activation (Lewis acid). | Excellent; can be made highly diastereoselective and enantioselective. |

| Ring-Closing Metathesis | Acyclic Diene | Unparalleled functional group tolerance, access to complex unsaturated rings. | Catalyst cost, removal of Ru byproducts, requires high dilution. | Substrate-controlled; relies on the stereochemistry of the precursor. |

| Table 1: Strategic Comparison of Core Piperidine Synthesis Methodologies. |

Part 4: Overcoming Challenges and Future Horizons

The field of piperidine synthesis is continuously evolving to address longstanding challenges and embrace new paradigms in chemical synthesis.

-

The Stereoselectivity Imperative: Achieving precise control over stereochemistry remains the principal challenge. While classical methods relied on substrate control, modern organic synthesis increasingly employs catalytic asymmetric methods . These approaches use a small amount of a chiral catalyst (e.g., a rhodium complex with a chiral ligand) to generate polysubstituted piperidines with high enantioselectivity, representing a more elegant and atom-economical strategy.

-

Bioisosteric Replacements: In drug development, it is sometimes desirable to replace the piperidine core to fine-tune properties. A bioisostere is a different functional group that retains similar biological activity. For piperidines, common bioisosteres include spirocyclic systems like azaspiro[3.3]heptanes. These rigid scaffolds can improve metabolic stability by blocking sites of oxidation (often the carbons adjacent to the nitrogen) and can explore different vectors in chemical space compared to a simple piperidine ring.

-

The Rise of Green Chemistry: There is a strong push towards developing more sustainable synthetic methods. This includes the use of water as a solvent, employing non-toxic catalysts, and designing one-pot, multicomponent reactions (MCRs) that reduce waste and improve efficiency. The development of MCRs for highly substituted piperidines is a particularly active area of research.

Conclusion

The piperidine scaffold is a privileged structure in medicinal chemistry for well-defined reasons rooted in its structural and physicochemical properties. The synthetic chemist's toolkit for accessing this core is vast and powerful, ranging from classical hydrogenations to modern catalytic transformations like RCM and asymmetric cycloadditions. The optimal path to a novel piperidine is not a one-size-fits-all solution but rather a carefully considered decision based on the target's complexity, desired stereochemistry, and the practical constraints of the research program. By understanding the underlying causality of each method—why a particular catalyst is chosen, why a specific reaction condition is employed—researchers can move beyond simply following recipes and begin to intelligently design and execute robust synthetic routes to accelerate the discovery of next-generation therapeutics.

References

- Title: Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents Source: International Journal of Pharmaceutical Science Invention **URL

An In-Depth Technical Guide to Investigating the Mechanism of Action of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone

A Hypothesis-Driven Approach for Researchers, Scientists, and Drug Development Professionals

Abstract

The compound (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone represents a novel chemical entity with a structural framework suggestive of significant pharmacological potential. The confluence of a halogenated phenyl ring, a central carbonyl group, and a piperidine moiety points towards a range of possible biological targets. This technical guide presents a comprehensive, hypothesis-driven framework for elucidating the mechanism of action of this compound. We will delve into the structural rationale for our primary hypotheses, outline a multi-tiered experimental plan to rigorously test these hypotheses, and provide detailed protocols for key assays. This document is intended to serve as a strategic roadmap for research teams engaged in the preclinical evaluation of novel small molecules.

Introduction: Deconstructing the Pharmacophore

The chemical architecture of this compound offers several clues to its potential biological activity. The benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of G-protein coupled receptors (GPCRs) and ion channels.[1] The halogenation pattern (4-bromo and 2-chloro) on the phenyl ring can significantly influence the compound's pharmacokinetic properties and binding affinity for its molecular target(s).

Our initial analysis, based on a comprehensive review of existing literature on structurally related compounds, suggests three primary, plausible hypotheses for the mechanism of action of this compound. These are not mutually exclusive and will be investigated systematically.

Core Hypotheses

Hypothesis 1: Modulation of Serotonin and/or Dopamine Receptors

-

Rationale: The benzoylpiperidine moiety is a common feature in ligands for serotonin (5-HT) and dopamine (D) receptors.[1] For instance, the potent 5-HT2A antagonist ketanserin contains this structural motif. The substitution pattern on the phenyl ring can modulate selectivity and potency.

-

Potential Indication: Psychiatric and neurological disorders such as schizophrenia, depression, and anxiety.

Hypothesis 2: Interaction with Sigma (σ) Receptors

-

Rationale: Benzylpiperidine and related structures have demonstrated high affinity for sigma receptors, particularly the σ1 subtype.[2] These receptors are intracellular chaperones involved in modulating various neurotransmitter systems.

-

Potential Indication: Neuropathic pain, neurodegenerative diseases, and certain psychiatric conditions.

Hypothesis 3: Inhibition of Monoamine Transporters

-

Rationale: The overall structure bears some resemblance to inhibitors of monoamine transporters (e.g., for serotonin, dopamine, and norepinephrine). The piperidine ring can mimic the endogenous monoamine substrates.

-

Potential Indication: Depression, ADHD, and other conditions related to monoamine dysregulation.

A Tiered Experimental Approach to Hypothesis Testing

A systematic and tiered approach is crucial to efficiently and definitively elucidate the mechanism of action. The following experimental workflow is designed to progress from broad, initial screening to more specific, mechanistic studies.

Caption: Tiered experimental workflow for MOA elucidation.

Tier 1: Broad-Based Screening

The initial step is to perform a broad screen to identify the most promising biological targets and to rule out off-target activities that could lead to toxicity.

-

Experiment 1: Receptor Binding Profiling: A comprehensive radioligand binding assay panel (e.g., Eurofins SafetyScreen44 or similar) should be employed. This will assess the binding affinity of this compound against a wide array of receptors, ion channels, and transporters.

-

Causality: This unbiased approach provides a global view of the compound's interactivity and can either lend strong support to our primary hypotheses or redirect our investigation towards unexpected targets.

-

-

Experiment 2: Initial Cellular Viability Assays: Standard cytotoxicity assays such as MTT or CellTiter-Glo should be conducted in a panel of cell lines (e.g., HEK293, SH-SY5Y, and primary neurons) to determine the compound's therapeutic window.

-

Causality: Establishing the concentration range for biological activity without inducing cytotoxicity is fundamental for the design of all subsequent in vitro experiments.

-

Tier 2: Hypothesis-Specific In Vitro Assays

Based on the results from Tier 1, more focused assays will be conducted to validate the initial findings and to differentiate between our primary hypotheses.

-

Experiment 3: Radioligand Displacement Assays:

-

Protocol:

-

Prepare cell membrane homogenates expressing the target of interest (e.g., 5-HT2A, D2, or σ1 receptors).

-

Incubate the membranes with a known radioligand for the target receptor.

-

Add increasing concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the Ki (inhibitory constant) from the IC50 value.

-

-

Causality: This will provide quantitative data on the binding affinity of the compound for the hypothesized targets.

-

-

Experiment 4: Functional Assays:

-

Protocol (for GPCRs):

-

Use cell lines stably expressing the target receptor and a reporter system (e.g., a calcium-sensitive dye for Gq-coupled receptors or a cAMP-sensitive reporter for Gs/Gi-coupled receptors).

-

Apply this compound at various concentrations to determine its agonist or antagonist activity.

-

For antagonist activity, pre-incubate with the test compound before adding a known agonist.

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

-

Causality: This will determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the target receptor.

-

Caption: Workflow for a GPCR functional assay.

Tier 3: Cellular and Ex Vivo Mechanistic Studies

Once the primary molecular target is identified and validated, the focus shifts to understanding the downstream cellular consequences of target engagement.

-

Experiment 5: Western Blotting for Downstream Signaling:

-

Protocol:

-

Treat cultured cells (e.g., primary cortical neurons) with the compound for various times.

-

Lyse the cells and quantify total protein.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against key signaling proteins (e.g., phosphorylated ERK, CREB) and appropriate secondary antibodies.

-

Visualize bands using chemiluminescence.

-

-

Causality: This will confirm that the compound modulates the expected intracellular signaling cascades downstream of the target receptor.

-

-

Experiment 6: Electrophysiology:

-

Protocol:

-

Prepare acute brain slices or cultured primary neurons.

-

Perform whole-cell patch-clamp recordings to measure neuronal excitability, synaptic transmission, and specific ion channel currents.

-

Bath-apply this compound and observe changes in electrophysiological properties.

-

-

Causality: This provides a direct measure of how the compound affects neuronal function, linking target engagement to physiological output.

-

Tier 4: In Vivo Target Engagement and Behavioral Pharmacology

The final stage of preclinical investigation involves demonstrating that the compound can reach its target in a living organism and produce a therapeutically relevant effect.

-

Experiment 7: Animal Models of Disease:

-

Rationale: Based on the confirmed in vitro mechanism of action, select appropriate and validated animal models. For example, if the compound is a 5-HT2A antagonist, the forced swim test (for antidepressant effects) or prepulse inhibition (for antipsychotic effects) would be relevant.

-

Causality: This provides evidence of in vivo efficacy and links the molecular mechanism to a potential therapeutic outcome.

-

-

Experiment 8: In Vivo Microdialysis:

-

Protocol:

-

Implant a microdialysis probe into a specific brain region of an anesthetized animal (e.g., the prefrontal cortex or striatum).

-

Administer this compound systemically.

-

Collect dialysate samples at regular intervals.

-

Analyze the samples for neurotransmitter levels (e.g., serotonin, dopamine) using HPLC with electrochemical detection.

-

-

Causality: This will demonstrate that the compound modulates neurotransmitter systems in the brain in a manner consistent with its in vitro mechanism of action.

-

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison of potencies, affinities, and efficacies across different assays.

| Assay | Parameter | This compound |

| 5-HT2A Binding | Ki (nM) | Experimental Value |

| D2 Binding | Ki (nM) | Experimental Value |

| σ1 Binding | Ki (nM) | Experimental Value |

| 5-HT2A Functional | IC50 (nM) | Experimental Value |

| Forced Swim Test | % Immobility | Experimental Value |

Conclusion

The elucidation of the mechanism of action for a novel compound like this compound is a complex but manageable process when a logical, hypothesis-driven approach is employed. The multi-tiered experimental plan outlined in this guide, progressing from broad screening to specific in vivo validation, provides a robust framework for generating a comprehensive data package. This will not only illuminate the fundamental pharmacology of the molecule but also provide a solid foundation for its further development as a potential therapeutic agent.

References

-

Ishikawa, H., et al. (2000). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 43(9), 1571-1579. [Link]

-

Lefranc, F., et al. (2013). (4-Bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. European Journal of Medicinal Chemistry, 63, 213-223. [Link]

-

Various Authors. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Ishikawa, H., et al. (2000). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

-

Di Pietro, O., & Cázo, F. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(21), 6615. [Link]

-

Costanzi, S., et al. (2015). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 58(23), 9228-9247. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. DrugDesign.org. [Link]

-

Pei, Z., et al. (2007). Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

-

Pei, Z., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1983-1987. [Link]

-

Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

-

Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. [Link]

-

Basappa, et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. [Link]

Sources

The Rising Therapeutic Tide: A Technical Guide to Halogenated Phenyl Methanones in Drug Discovery

Introduction: Unlocking the Potential of a Privileged Scaffold